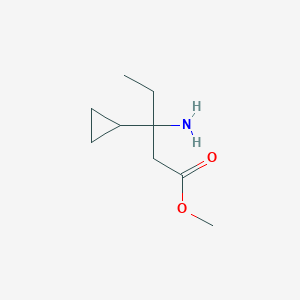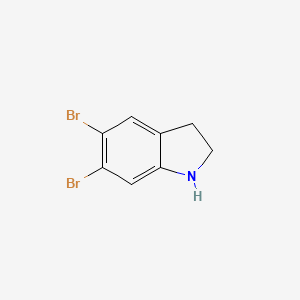
5,6-Dibromoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dibromoindoline is a brominated derivative of indoline, a heterocyclic organic compound. It is characterized by the presence of two bromine atoms at the 5th and 6th positions of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromoindoline typically involves the bromination of indoline. One common method is the electrophilic aromatic substitution reaction, where indoline is treated with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromoindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2,3-dione.
Reduction: Reduction reactions can convert it back to indoline derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: this compound-2,3-dione.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline compounds depending on the nucleophile used.
Scientific Research Applications
5,6-Dibromoindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dibromoindoline involves the inhibition of specific enzymes and receptors. It has been shown to inhibit histone deacetylase enzymes, which play a role in the regulation of gene expression. Additionally, it inhibits tyrosine kinases and serotonin receptors, which are involved in cell signaling pathways. These actions contribute to its potential anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
5-Bromoindoline: A mono-brominated derivative with similar but less potent biological activities.
6-Bromoindoline: Another mono-brominated derivative with distinct chemical properties.
5,6,7-Tribromoindoline:
Uniqueness: 5,6-Dibromoindoline is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The dibromination enhances its ability to interact with biological targets, making it a more potent compound in medicinal chemistry compared to its mono-brominated counterparts .
Properties
Molecular Formula |
C8H7Br2N |
|---|---|
Molecular Weight |
276.96 g/mol |
IUPAC Name |
5,6-dibromo-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7Br2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 |
InChI Key |
BSXROYZIOUZIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
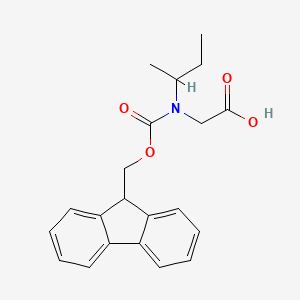
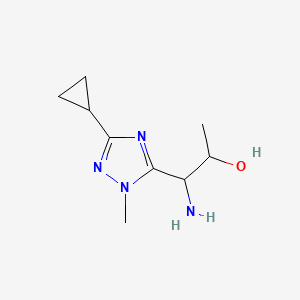
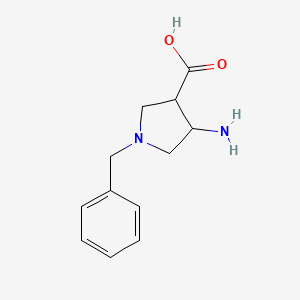
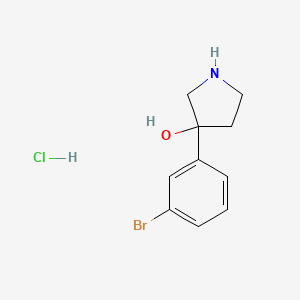
![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)
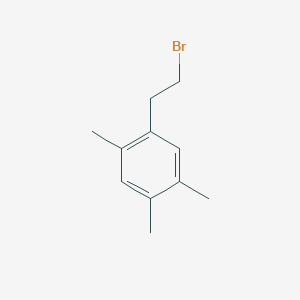
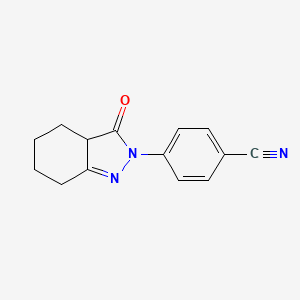
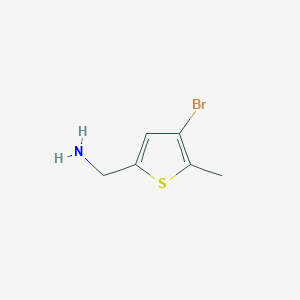
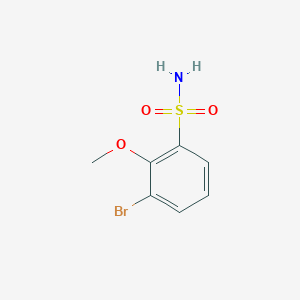
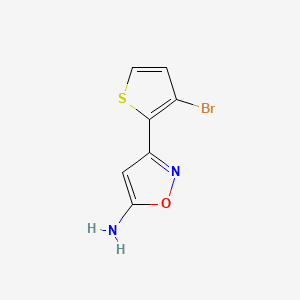
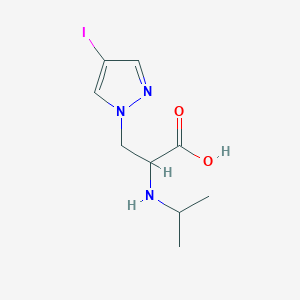
![(2-Amino-5-azaspiro[3.5]nonan-5-yl)-(2-chloro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanone;hydrochloride](/img/structure/B13549252.png)
